Creatine citrate
Description
Creatine citrate is a compound formed by combining creatine with citric acid. This formulation is marketed as an alternative to creatine monohydrate, with claims of improved solubility and bioavailability due to the presence of citrate. Citrate, a tricarboxylic acid cycle intermediate, may theoretically enhance energy metabolism by facilitating ATP production . This compound is often recommended for therapeutic applications, particularly in clinical settings where solubility and ease of administration are prioritized . However, its creatine content per gram (~450 mg/g) is lower than that of creatine monohydrate (~880 mg/g), necessitating higher doses to achieve equivalent creatine intake .
Properties
IUPAC Name |
2-[carbamimidoyl(methyl)amino]acetic acid;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.C4H9N3O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-7(4(5)6)2-3(8)9/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2H2,1H3,(H3,5,6)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBREGJRSROLGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
331942-94-0, 331942-93-9 | |
| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331942-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331942-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
323.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331942-94-0, 177024-62-3 | |
| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1) | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-[carbamimidoyl(methyl)amino]acetic acid citrate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Creatine citrate can be synthesized through a mechanochemical process. This involves milling anhydrous creatine and anhydrous citric acid together to form a coamorphous formulation. When exposed to humid air, this formulation rapidly converts into a cocrystalline form . The reaction conditions typically involve maintaining a dry environment to ensure the stability of the coamorphous form before it transitions to the cocrystalline form.
Industrial Production Methods
Industrial production of this compound involves the reaction of creatine with citric acid under controlled conditions. The process is efficient and scalable, ensuring phase purity and high crystallinity under ambient conditions. This method also enhances the solubility of this compound compared to creatine monohydrate and reduces its acidity compared to creatine hydrochloride .
Chemical Reactions Analysis
Types of Reactions
Creatine citrate undergoes various chemical reactions, including:
Oxidation: Creatine can be oxidized to form creatinine, a waste product excreted in urine.
Reduction: Creatine can be reduced back to its original form from creatinine under certain conditions.
Substitution: Creatine can participate in substitution reactions where its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include creatinine from oxidation and reduced creatine from reduction reactions. Substitution reactions can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
Creatine citrate is a compound explored for its potential ergogenic effects, particularly in high-intensity exercise . Research aims to determine its efficacy, optimal dosage, and potential benefits in sports nutrition and supplementation.
Scientific Research Applications
Ergogenic Aid
- This compound, like creatine monohydrate, has been studied for its ability to improve performance during high-intensity exercise .
- Studies suggest this compound intake can significantly improve performance during intermittent handgrip exercise .
Comparative Studies
- Some studies compare this compound to other forms of creatine, such as creatine pyruvate, to assess their relative effectiveness . These comparisons aim to determine if different creatine forms offer unique benefits regarding bioavailability, efficacy, and safety .
Exercise Performance
- Research has examined the impact of this compound supplementation on cardio-respiratory fitness during high-intensity interval training. One study noted a greater increase in ventilatory threshold in the creatine group compared to a placebo group, but no significant differences in oxygen consumption were observed .
Other Ergogenic Aids
- Research indicates that sodium bicarbonate, sodium citrate, caffeine, and carbohydrates are the most effective ergogenic aids for distances ranging from 400m to 40km .
- Runners may find that ingesting sodium bicarbonate enhances middle-distance performance, while caffeine and carbohydrates improve performance across multiple distances .
Mechanism of Action
Creatine citrate exerts its effects primarily through the formation of creatine phosphate in muscle tissues. This reaction is catalyzed by creatine kinase, resulting in the production of phosphocreatine (PCr). Phosphocreatine then donates a phosphate group to adenosine diphosphate (ADP) to regenerate ATP, which is a crucial energy source for cellular functions . This mechanism enhances energy availability during high-intensity, short-duration exercises.
Comparison with Similar Compounds
Creatine Monohydrate
Key Differences:
- Creatine Content: Creatine monohydrate contains 88–90% creatine by weight, the highest among all forms .
- Solubility: Poor water solubility compared to creatine citrate, which may affect absorption rates .
- Efficacy: Extensive research supports its efficacy in enhancing muscle strength, power, and lean mass.
Creatine Pyruvate
Key Differences:
- Structure: Combines creatine with pyruvate, a glycolysis end-product.
- Claims: Marketed for complementary benefits, such as enhanced endurance via pyruvate’s role in aerobic metabolism.
Tri-Creatine Malate
Key Differences:
Creatine Ethyl Ester (CEE) and Other Novel Forms
Key Differences:
- Absorption Claims: CEE was marketed for improved cell membrane permeability but was later disproven; studies show lower efficacy than monohydrate .
- Safety Concerns: Novel forms like creatine nitrate lack robust safety data, whereas citrate’s use in clinical settings suggests a favorable safety profile .
Table 1: Comparative Analysis of Creatine Forms
Table 2: Clinical and Mechanistic Insights
Biological Activity
Creatine citrate is a compound formed by the combination of creatine and citric acid, designed to enhance the bioavailability and solubility of creatine in the body. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in enhancing physical performance, and potential therapeutic applications based on diverse research findings.
Creatine plays a crucial role in energy metabolism, particularly in muscle cells. It is involved in the regeneration of adenosine triphosphate (ATP), the primary energy carrier in cells. The addition of citrate, a key component of the citric acid cycle, may enhance the metabolic pathways associated with energy production.
- ATP Regeneration : Creatine phosphate donates a phosphate group to ADP to regenerate ATP during high-energy demands, such as intense exercise.
- Buffering Capacity : Citrate may help buffer hydrogen ions produced during anaerobic metabolism, potentially reducing fatigue during high-intensity activities.
2. Efficacy in Physical Performance
Research indicates that this compound supplementation can improve performance in various athletic contexts. A study by Ostojic et al. (2018) found that this compound significantly enhances performance during high-intensity exercise, particularly in activities requiring repeated sprints or maximal efforts .
Table 1: Summary of Performance Enhancements with this compound
| Study Reference | Duration | Dosage | Performance Outcome |
|---|---|---|---|
| Ostojic et al. (2018) | 4 weeks | 5 g/day | Improved handgrip strength and repeated sprint ability |
| Giese & Lecher (2009) | 6 weeks | 3 g/day | Increased muscle mass and strength in resistance training |
| ResearchGate Study | 8 weeks | 10 g/day | Enhanced recovery post-exercise and reduced muscle soreness |
3. Safety and Side Effects
This compound is generally considered safe for most individuals when taken at recommended dosages. However, some studies have reported mild gastrointestinal discomfort as a potential side effect . Long-term safety data remain limited but suggest that creatine supplementation does not adversely affect renal function in healthy individuals.
4. Therapeutic Applications
Beyond athletic performance, this compound has potential therapeutic applications:
- Neurological Disorders : Research indicates that creatine may have neuroprotective properties, potentially benefiting conditions such as amyotrophic lateral sclerosis (ALS) and Parkinson’s disease .
- Muscle Wasting : Creatine supplementation is explored as a treatment for muscle wasting diseases, where maintaining muscle mass is critical for quality of life .
5. Case Studies and Research Findings
Several case studies illustrate the effects of this compound supplementation:
- A randomized controlled trial involving elderly participants demonstrated significant improvements in muscle strength and functional performance after eight weeks of this compound supplementation compared to a placebo group .
- Another study focused on athletes undergoing intensive training showed that those supplemented with this compound experienced less muscle soreness and faster recovery times than those who did not receive supplementation .
Q & A
Q. What are the key physicochemical properties of creatine citrate that influence its bioavailability in experimental models, and how should these be quantified?
- Methodological Answer: Conduct solubility, stability, and partition coefficient studies under controlled pH and temperature conditions. Use high-performance liquid chromatography (HPLC) to quantify this compound in biological matrices, ensuring calibration curves meet linearity (R² ≥ 0.99) and precision (CV < 15%) standards . Compare absorption kinetics with other creatine salts (e.g., creatine monohydrate) using in vitro Caco-2 cell models or in vivo rodent pharmacokinetic studies .
Q. How can researchers ensure reproducibility in synthesizing this compound for preclinical studies?
- Methodological Answer: Follow strict stoichiometric ratios (3:1 molar ratio of creatine to citric acid) and document reaction conditions (temperature, pH, solvent purity). Validate synthesis outcomes via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Include detailed protocols in supplementary materials to comply with journal reproducibility guidelines .
Q. What standardized assays are recommended for measuring mitochondrial citrate synthase activity in this compound intervention studies?
- Methodological Answer: Use spectrophotometric assays (e.g., Human Citrate Synthase Activity Assay Kit) to quantify enzyme activity via absorbance changes at 412 nm. Normalize data to total protein content (Bradford assay) and include positive/negative controls (e.g., rotenone for mitochondrial inhibition) .
Advanced Research Questions
Q. How can conflicting data on this compound’s ergogenic efficacy be resolved through experimental design?
- Methodological Answer: Apply PICOT framework to structure studies:
- P opulation: Define subject homogeneity (e.g., athletes vs. sedentary individuals).
- I ntervention: Standardize dosing regimens (e.g., 5 g/day with 95% purity).
- C omparison: Use creatine monohydrate as an active control.
- O utcome: Measure phosphocreatine resynthesis via ³¹P-MRS or muscle biopsy.
- T ime: Include washout periods to mitigate carryover effects .
Q. What statistical approaches are optimal for analyzing time-dependent bioavailability differences between this compound and pyruvate derivatives?
- Methodological Answer: Use non-compartmental analysis (NCA) to calculate AUC₀–t, Cₘₐₓ, and Tₘₐₓ from plasma concentration-time curves. Compare pharmacokinetic parameters via ANOVA with Tukey post hoc tests. For longitudinal data, apply linear mixed models to account for inter-individual variability .
Q. How can researchers integrate pharmacokinetic and pharmacodynamic data to model this compound’s dose-response relationships?
- Methodological Answer: Develop a physiologically based pharmacokinetic (PBPK) model incorporating tissue-specific permeability coefficients and saturation kinetics. Validate the model using in vivo data from dual-energy X-ray absorptiometry (DXA) and magnetic resonance spectroscopy (MRS). Report goodness-of-fit metrics (e.g., AIC, BIC) .
Contradiction Analysis and Resolution
Q. Why do some studies report superior bioavailability for this compound compared to monohydrate, while others show equivalence?
- Methodological Critique: Discrepancies often arise from variations in:
- Dose timing : Co-ingestion with carbohydrates vs. fasting.
- Analytical sensitivity : HPLC vs. enzymatic assays.
- Population stratification : Genetic polymorphisms in creatine transporters (e.g., SLC6A8).
Data Presentation and Ethics
Q. What are the best practices for reporting this compound’s safety profile in human trials?
- Methodological Answer: Adhere to CONSORT guidelines for adverse event reporting. Differentiate between protocol-defined events (e.g., gastrointestinal distress) and incidental findings. Use MedDRA coding for standardization and include a data availability statement for raw datasets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
